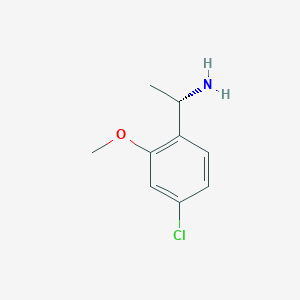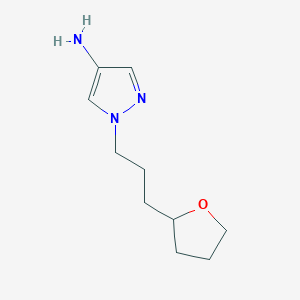
5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyclopentylamino group, two methyl groups, and a carbonitrile group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced by reacting the pyrazole derivative with a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Cyclopentylamino Substitution: The final step involves the substitution of a cyclopentylamino group onto the pyrazole ring. This can be achieved by reacting the intermediate compound with cyclopentylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or nitrile groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides or hydroxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-methyl: Similar structure but with a methyl group instead of a carbonitrile group.
Uniqueness
5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C11H16N4 |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
5-(cyclopentylamino)-1,3-dimethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H16N4/c1-8-10(7-12)11(15(2)14-8)13-9-5-3-4-6-9/h9,13H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZUOHDQZCCJDJTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C#N)NC2CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



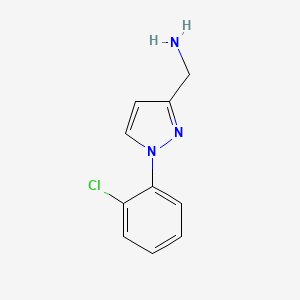

![tert-Butyl (5-aminobicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B13536873.png)

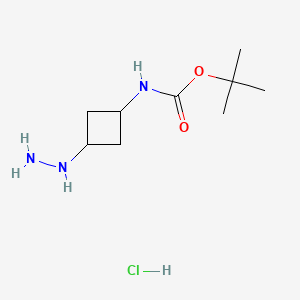
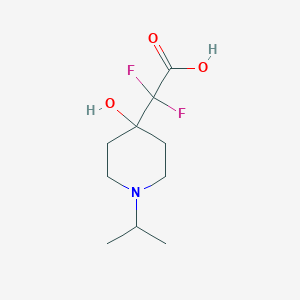
![[3-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B13536896.png)
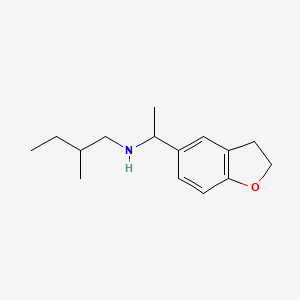
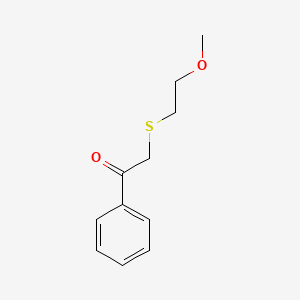
![5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13536913.png)
